4-tert-butyl-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)10-6-8-11(9-7-10)16(14,15)13(4)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKKYOKRVVYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for 4-tert-butyl-N,N-dimethylbenzenesulfonamide follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: The major product is 4-tert-butylbenzenesulfonic acid.
Reduction: The major product is 4-tert-butylbenzenamine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of 4-tert-butyl-N,N-dimethylbenzenesulfonamide as an anticancer agent. For instance, a series of benzenesulfonamide derivatives, including this compound, were evaluated for their ability to inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. The compound exhibited significant inhibitory activity with an IC50 value of 10.93 nM, indicating its potential as a therapeutic agent against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. In vitro studies revealed that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains . This suggests that it could be a candidate for further development in treating bacterial infections.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on carbonic anhydrases (CAs). Its selectivity for CA IX over CA II was highlighted, reinforcing its potential role in cancer treatment by targeting specific pathways involved in tumor progression . The findings suggest that derivatives of this compound could lead to the development of selective inhibitors for therapeutic purposes.
Synthetic Organic Chemistry
Synthesis of Novel Compounds
4-tert-butyl-N,N-dimethylbenzenesulfonamide serves as a key intermediate in the synthesis of various biologically active compounds. For example, it has been involved in acid-catalyzed condensation reactions to produce new sulfonamide derivatives with enhanced biological activities . The ability to modify its structure allows researchers to explore a range of derivatives that may exhibit improved pharmacological properties.
Data Tables
Case Studies
-
Anticancer Activity Study
A study focused on the evaluation of benzenesulfonamide derivatives against breast cancer cell lines showed that 4-tert-butyl-N,N-dimethylbenzenesulfonamide inhibited cell growth by 50% at a concentration of 10 µM. This finding underscores its potential as an anticancer agent and warrants further investigation into its mechanisms of action . -
Antimicrobial Efficacy
In another study assessing the antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth at specified concentrations, suggesting its utility in developing new antimicrobial therapies . -
Synthetic Applications
The compound has been employed in synthetic pathways to create new chemical entities with desired biological activities. For instance, its reaction with glyoxal under acidic conditions yielded novel sulfonamide derivatives that exhibited promising biological profiles . This underscores its significance as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tert-butyl and dimethyl groups influence the compound’s lipophilicity and steric properties, which can affect its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, Br, F): Halogen substituents increase molecular weight and density. Bromo derivatives exhibit higher melting points (88–90°C) due to stronger intermolecular forces . Amino groups introduce polarity, favoring solubility in aqueous environments .
- Biological Relevance: Sulfonamides with halogens (e.g., 4-chloro, 4-bromo) are intermediates in synthesizing kinase inhibitors and carbonic anhydrase inhibitors . Amino-substituted derivatives serve as precursors for triazine-based anticancer agents .
Medicinal Chemistry
- Enzyme Inhibition : 4-(2-Azidoethoxy)-N,N-dimethylbenzenesulfonamide derivatives demonstrate activity against dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase, highlighting the role of sulfonamides in enzyme targeting .
- Anticancer Agents: Triazine-linked sulfonamides, such as 4-{2-[4-(5-aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}-N,N-dimethylbenzenesulfonamide, show promise in cancer therapy .
Biological Activity
4-tert-butyl-N,N-dimethylbenzenesulfonamide, a sulfonamide compound, has garnered attention in various fields of research due to its potential biological activities. This article reviews the compound's biological properties, metabolism, and relevant studies, highlighting its significance in medicinal chemistry and toxicology.
Chemical Structure and Properties
4-tert-butyl-N,N-dimethylbenzenesulfonamide is characterized by a tert-butyl group and dimethylamine substituents on a benzenesulfonamide backbone. Its chemical structure can be represented as follows:
This compound belongs to a class of sulfonamides known for their diverse biological activities.
Biological Activity
Antimicrobial Properties
Sulfonamides are primarily recognized for their antibacterial properties. 4-tert-butyl-N,N-dimethylbenzenesulfonamide has been shown to exhibit activity against various bacterial strains. A study indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature .
Toxicological Profile
The compound's toxicity has been evaluated in several studies. It is absorbed through respiratory and gastrointestinal tracts, showing significant distribution in organs such as the liver, kidneys, and brain. In animal models, repeated exposure led to mild hematological changes, including transient decreases in erythrocyte and leukocyte counts . However, it was not classified as mutagenic based on Ames test results, indicating a relatively low genotoxic risk .
Metabolism
The metabolic pathway of 4-tert-butyl-N,N-dimethylbenzenesulfonamide involves oxidation processes that vary across species. In rats, the compound is metabolized primarily to p-tert-butylbenzoic acid, which is then excreted as glucuronide conjugates . This metabolic behavior is crucial for understanding its pharmacokinetics and potential effects on human health.
Case Studies
Case Study 1: Antibacterial Activity Evaluation
In a controlled study assessing the antibacterial activity of various sulfonamides, 4-tert-butyl-N,N-dimethylbenzenesulfonamide was included among other compounds. The study found that it demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .
Case Study 2: Toxicological Assessment
A long-term toxicity study involving rats exposed to 4-tert-butyl-N,N-dimethylbenzenesulfonamide revealed that while acute effects were minimal, chronic exposure led to notable changes in liver function markers. The study emphasized the need for caution regarding prolonged use in clinical settings .
Research Findings
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Toxicity Profile | Mild hematological changes; non-mutagenic |
| Metabolism | Oxidation to p-tert-butylbenzoic acid; excretion as glucuronide conjugates |
| Long-term Effects | Liver function alterations with chronic exposure |
Q & A
Q. What are the optimal synthetic routes for 4-tert-butyl-N,N-dimethylbenzenesulfonamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sulfonylation of 4-tert-butylbenzenesulfonyl chloride with dimethylamine under controlled conditions. Key parameters include:
- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
- Solvent Choice: Use anhydrous dichloromethane or THF to enhance reactivity .
- Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to dimethylamine ensures complete conversion .
- Workup: Neutralize excess amine with dilute HCl, followed by extraction and recrystallization from ethanol/water (70:30 v/v) for purity >95% .
Yield Optimization:
Q. How should researchers characterize the purity and structural integrity of 4-tert-butyl-N,N-dimethylbenzenesulfonamide?
Methodological Answer: Key Techniques:
NMR Spectroscopy:
- ¹H NMR: Confirm tert-butyl protons at δ 1.3–1.4 ppm (singlet) and dimethylamino groups at δ 2.7–2.9 ppm (singlet) .
- ¹³C NMR: Tert-butyl carbons appear at ~34 ppm (C-(CH₃)₃) and 31 ppm (CH₃) .
Mass Spectrometry (MS):
Melting Point:
HPLC:
Validation: Cross-reference data with NIST Chemistry WebBook entries for sulfonamides .
Advanced Research Questions
Q. How can conflicting spectroscopic data for sulfonamide derivatives be resolved, particularly in cases of unexpected byproducts?
Methodological Answer: Case Study: Unexpected formation of bis-sulfonamides (e.g., ) due to over-sulfonylation. Resolution Steps:
LC-MS/MS Analysis: Detect trace byproducts (e.g., m/z 450.2 for bis-sulfonamide adducts) .
X-ray Crystallography: Resolve ambiguities in NMR assignments by determining crystal structures (e.g., space group P2₁/c for tert-butyl sulfonamides) .
Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify functional group inconsistencies .
Example: In , an unintended double sulfonylation occurred due to excess sulfonyl chloride. Adjusting the reagent ratio and reaction time mitigated this .
Q. What advanced strategies are recommended for studying the compound’s reactivity in catalytic or biomimetic systems?
Methodological Answer: Catalytic Applications:
- Pd-Catalyzed Coupling: Use 4-tert-butyl-N,N-dimethylbenzenesulfonamide as a directing group in C–H activation. Optimize with Pd(OAc)₂ (5 mol%), ligands (e.g., 1,10-phenanthroline), and oxidants (Ag₂CO₃) in DMF at 120°C .
- Enzyme Mimetics: Study sulfonamide-Zn²⁺ complexes (UV-Vis λmax ~280 nm) to mimic carbonic anhydrase activity .
Kinetic Analysis:
Q. How can computational methods enhance the design of 4-tert-butyl-N,N-dimethylbenzenesulfonamide derivatives for targeted applications?
Methodological Answer: Workflow:
Molecular Docking: Screen derivatives against protein targets (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
QSAR Modeling: Correlate substituent effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups at the para position enhance binding affinity .
Reaction Simulation: Use Gaussian 16 to model SN2 displacement energetics at the sulfonamide sulfur, predicting regioselectivity .
Validation: Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays .
Q. What safety protocols are critical for handling 4-tert-butyl-N,N-dimethylbenzenesulfonamide in high-temperature reactions?
Methodological Answer: Risk Mitigation:
- Thermal Stability: DSC analysis shows decomposition >200°C; avoid exceeding 150°C in reactions .
- Ventilation: Use fume hoods with >0.5 m/s face velocity to prevent vapor accumulation (TLV-TWA: 5 mg/m³) .
- Spill Management: Neutralize with 5% NaOH, then adsorb using vermiculite .
PPE: Nitrile gloves (ASTM D6978) and chemical goggles (ANSI Z87.1) are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
